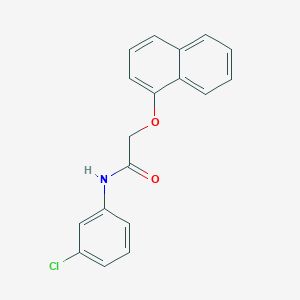

N-(3-chlorophenyl)-2-naphthalen-1-yloxyacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-chlorophenyl)-2-naphthalen-1-yloxyacetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, CPN. The synthesis of CPN is a complex process that involves several steps, and it has been the subject of much research in recent years. In

Applications De Recherche Scientifique

Catalytic Applications

The compound can be used in the synthesis of Schiff-base metal complexes, which have significant catalytic applications . These complexes have been used in Claisen–Schmidt condensation for the synthesis of chalcone derivatives . The results reveal that the Cu (II) complex showed remarkable catalytic activity and good yield compared to other catalysts .

Drug Synthesis

“N-(3-chlorophenyl)-2-naphthalen-1-yloxyacetamide” can be used in the synthesis of bio-functional hybrid molecules . These molecules are synthesized in the reaction between 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride . The newly obtained bio-functional hybrid molecule was fully characterized via 1H, 13C NMR, UV, and mass spectral data .

Anti-Inflammatory and Anticancer Studies

Mécanisme D'action

Target of Action

Related compounds such as carbonyl cyanide m-chlorophenyl hydrazone (cccp) are known to inhibit oxidative phosphorylation . Another compound, N-(3-chlorophenyl)-N-methyl-2-oxo-3-[(3,4,5-trimethyl-1H-pyrrol-2-yl)methyl]-2H-indole-5-sulfonamide, has been reported to target the Hepatocyte growth factor receptor .

Mode of Action

Cccp, a related compound, acts as an ionophore and reduces the ability of atp synthase to function optimally . This suggests that N-(3-chlorophenyl)-2-naphthalen-1-yloxyacetamide might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

For instance, CCCP causes an uncoupling of the proton gradient established during the normal activity of electron carriers in the electron transport chain . Another compound, Chlorpropham, is known to be degraded through hydrolysis and deamination, yielding monochlorinated catechol .

Pharmacokinetics

A related compound, 2-[(3-chlorophenyl)amino]-phenyl-3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxamide, was found to have strong binding affinity for five target proteins associated with the hif-1 signaling pathway .

Result of Action

Cccp, a related compound, is known to cause the gradual destruction of living cells and death of the organism .

Action Environment

For instance, Chlorpropham, an important phenyl carbamate herbicide, has been used as a plant growth regulator and potato sprout suppressant during long-term storage .

Propriétés

IUPAC Name |

N-(3-chlorophenyl)-2-naphthalen-1-yloxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c19-14-7-4-8-15(11-14)20-18(21)12-22-17-10-3-6-13-5-1-2-9-16(13)17/h1-11H,12H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHNUBCRXYOZENW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-2-naphthalen-1-yloxyacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-methoxybenzamide](/img/structure/B506432.png)

![2-(2,4-dichlorophenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B506433.png)

![5-bromo-N-[4-(diethylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B506437.png)

![Methyl 4-{4-[(mesitylamino)sulfonyl]anilino}-4-oxobutanoate](/img/structure/B506440.png)

![2-[4-(2,4-dichloroanilino)-4-oxobutanoyl]-N-phenylhydrazinecarboxamide](/img/structure/B506442.png)

![N-{4-[(mesitylamino)sulfonyl]phenyl}-4-methoxybenzamide](/img/structure/B506444.png)

![Ethyl 4-({4-[(mesitylamino)sulfonyl]phenyl}amino)-4-oxobutanoate](/img/structure/B506445.png)

![2-phenyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B506446.png)

![2-{[4-(Azepan-1-ylsulfonyl)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B506449.png)